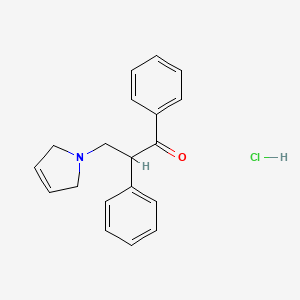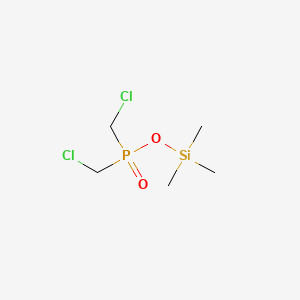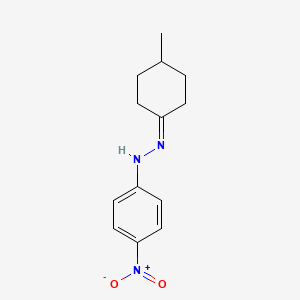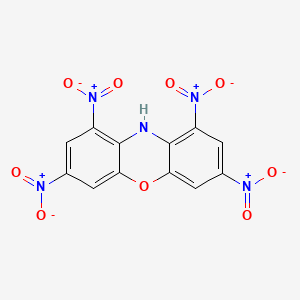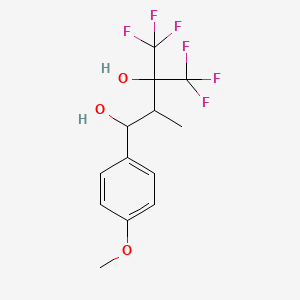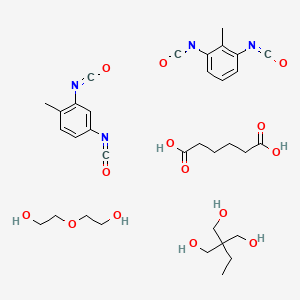
1,3-Diisocyanato-2-methylbenzene; 2,4-diisocyanato-1-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; 2-(2-hydroxyethoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1,3-Diisocyanato-2-methylbenzene; 2,4-diisocyanato-1-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; 2-(2-hydroxyethoxy)ethanol” is a mixture of several distinct chemicals, each with unique properties and applications. These compounds are used in various industrial and scientific fields, including polymer production, coatings, and chemical synthesis.
准备方法
1,3-Diisocyanato-2-methylbenzene: 1,3-Diisocyanato-2-methylbenzene is typically synthesized from toluene through nitration, hydrogenation, and phosgenation reactions. The nitration of toluene produces dinitrotoluene, which is then hydrogenated to form toluenediamine. Finally, phosgenation of toluenediamine yields 1,3-diisocyanato-2-methylbenzene .
2,4-Diisocyanato-1-methylbenzene: 2,4-Diisocyanato-1-methylbenzene is produced similarly to 1,3-diisocyanato-2-methylbenzene. The process involves the nitration of toluene to form dinitrotoluene, followed by hydrogenation to produce toluenediamine. Phosgenation of toluenediamine results in 2,4-diisocyanato-1-methylbenzene .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized through the aldol condensation of n-butyraldehyde and formaldehyde under alkaline conditions. The reaction mixture is then concentrated, decolorized, and purified to obtain the final product .
Hexanedioic Acid: Alternative methods include the hydrocarboxylation of butadiene and the oxidative cleavage of cyclohexene using hydrogen peroxide .
2-(2-Hydroxyethoxy)ethanol: 2-(2-Hydroxyethoxy)ethanol is prepared by the reaction of ethylene oxide with ethylene glycol. This process involves the addition of ethylene oxide to ethylene glycol under controlled conditions to produce the desired compound .
化学反应分析
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds undergo various reactions, including polymerization and cross-linking, due to the presence of isocyanate groups. They react with polyols to form polyurethanes, which are used in foams, coatings, and adhesives. Common reagents include polyols, amines, and water.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound participates in esterification and etherification reactions. It reacts with carboxylic acids to form esters and with alkyl halides to form ethers. These reactions are typically carried out under acidic or basic conditions.
Hexanedioic Acid: Hexanedioic acid undergoes typical carboxylic acid reactions, such as esterification, amidation, and polymerization. It reacts with alcohols to form esters, with amines to form amides, and with diamines to produce polyamides like nylon-6,6.
2-(2-Hydroxyethoxy)ethanol: This compound undergoes esterification and etherification reactions. It reacts with carboxylic acids to form esters and with alkyl halides to form ethers. These reactions are typically carried out under acidic or basic conditions.
科学研究应用
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds are widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and elastomers. They are also used in the synthesis of various polymers and resins.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is used as a building block in the production of alkyd resins, high-gloss coatings, and ion exchange resins. It is also employed as a multifunctional monomer in the production of coatings and polymeric materials .
Hexanedioic Acid: Hexanedioic acid is primarily used in the production of nylon-6,6 polyamide, which is a key material in the textile and plastics industries. It is also used in the manufacture of plasticizers, lubricants, and polyurethane resins .
2-(2-Hydroxyethoxy)ethanol: This compound is used as a solvent in various industrial applications, including the production of dyes, inks, and resins. It is also employed as a gas dehydrating agent, lubricant, and plasticizer .
作用机制
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds react with polyols to form urethane linkages, resulting in the formation of polyurethanes. The isocyanate groups react with hydroxyl groups to form carbamate linkages, which are the basis of polyurethane polymers.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound acts as a trifunctional alcohol, providing three hydroxyl groups for reactions. It participates in esterification and etherification reactions, forming esters and ethers, respectively.
Hexanedioic Acid: Hexanedioic acid acts as a bifunctional carboxylic acid, providing two carboxyl groups for reactions. It participates in polymerization reactions to form polyamides and polyesters.
2-(2-Hydroxyethoxy)ethanol: This compound acts as a bifunctional alcohol, providing two hydroxyl groups for reactions. It participates in esterification and etherification reactions, forming esters and ethers, respectively.
相似化合物的比较
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds are similar to other diisocyanates, such as methylene diphenyl diisocyanate (MDI) and hexamethylene diisocyanate (HDI). they are unique in their aromatic structure and specific reactivity with polyols.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is similar to other trifunctional alcohols, such as glycerol and trimethylolpropane. Its unique structure provides specific reactivity and properties in polymer and resin synthesis.
Hexanedioic Acid: Hexanedioic acid is similar to other dicarboxylic acids, such as succinic acid and glutaric acid. Its six-carbon chain length provides specific properties and reactivity in polymer synthesis.
2-(2-Hydroxyethoxy)ethanol: This compound is similar to other glycol ethers, such as ethylene glycol and diethylene glycol. Its unique structure provides specific solubility and reactivity in various industrial applications.
属性
CAS 编号 |
34557-94-3 |
|---|---|
分子式 |
C34H46N4O14 |
分子量 |
734.7 g/mol |
IUPAC 名称 |
1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/2C9H6N2O2.C6H10O4.C6H14O3.C4H10O3/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;5-1-3-7-4-2-6/h2*2-4H,1H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;5-6H,1-4H2 |
InChI 键 |
LBGAXMAWJPXYPD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)CO.CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
相关CAS编号 |
34557-94-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



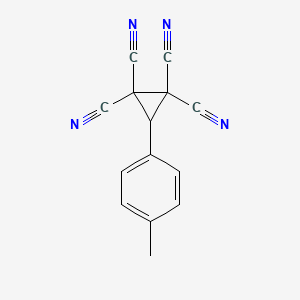
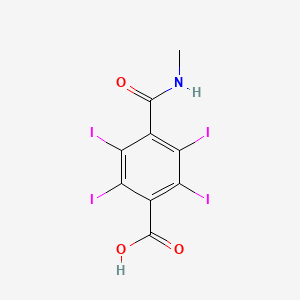
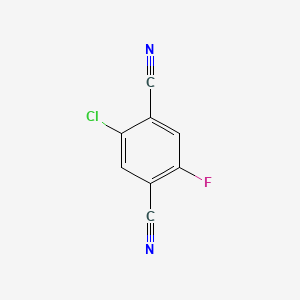
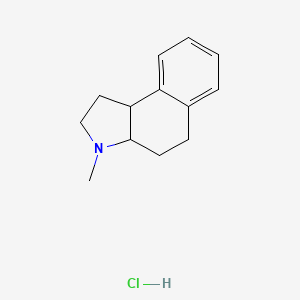
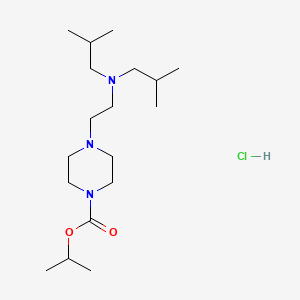
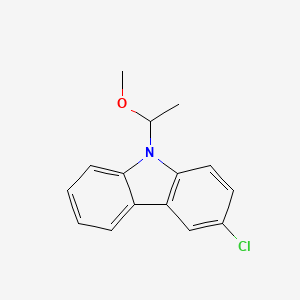
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
